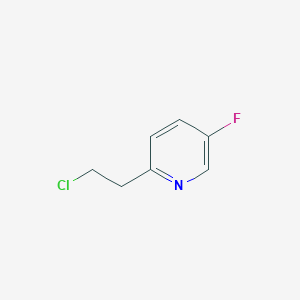

2-(2-Chloroethyl)-5-fluoropyridine

Description

Contextualization of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated pyridine scaffolds, in particular, are privileged structures found in numerous successful drug candidates. google.com It is estimated that over 85% of all biologically active compounds contain a heterocyclic fragment, and the presence of a fluorine atom can profoundly alter the electronic properties of the pyridine ring, influencing its pKa and susceptibility to metabolic degradation. google.com This makes fluorinated pyridines attractive starting points for the development of new therapeutic agents and other functional materials. google.comontosight.ai

Significance of Chloroethyl Functionality in Synthetic Strategies

The chloroethyl group is a versatile functional handle in organic synthesis. Its primary significance lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the facile introduction of a variety of nucleophiles, thereby enabling the construction of more complex molecular frameworks. Furthermore, under basic conditions, the chloroethyl moiety can undergo elimination reactions to form a vinyl group, providing an alternative pathway for further chemical transformations. rsc.org This dual reactivity makes the chloroethyl group a valuable tool for molecular elaboration and diversification. For instance, the non-fluorinated analogue, 2-(2-chloroethyl)pyridine (B91823), is known to react in the presence of a base to form 2-vinylpyridine (B74390) through an elimination mechanism. rsc.org

Research Landscape of 2-(2-Chloroethyl)-5-fluoropyridine and Analogues

The direct academic research specifically focused on this compound is not extensively documented in publicly available literature. However, the research landscape for its constituent parts and close analogues is rich and varied. Numerous studies and patents describe the synthesis and utility of various fluorinated and chloro-functionalized pyridines. For example, patents outline the synthesis of related compounds like 3-substituted 2-chloro-5-fluoropyridines, which are key intermediates for agrochemicals and pharmaceuticals. google.comgoogleapis.com The synthesis of the isomeric 3-(2-Chloroethyl)-5-fluoropyridine is also documented, highlighting the interest in this class of compounds.

The synthesis of such molecules often begins with a more readily available precursor, such as a substituted picoline (methylpyridine) or nicotinic acid. A plausible synthetic route to this compound would likely involve the initial preparation of 2-(2-hydroxyethyl)-5-fluoropyridine, followed by a chlorination step, for instance using thionyl chloride. This approach is analogous to the synthesis of 2-(2-chloroethyl)piperidine (B3045677) hydrochloride from 2-(2-hydroxyethyl)piperidine. While a direct synthesis for 2-(2-hydroxyethyl)-5-fluoropyridine is not readily found, the synthesis of the non-fluorinated 2-hydroxyethylpyridine from 2-methylpyridine (B31789) and formaldehyde (B43269) is well-established, suggesting a potential starting point for developing a synthetic pathway. google.com

Aims and Scope of Advanced Academic Inquiry

Given the synthetic utility of both the fluorinated pyridine core and the chloroethyl side chain, advanced academic inquiry into this compound would logically focus on several key areas. A primary aim would be the development of a robust and scalable synthesis for the compound, which would make it more accessible for broader research. Subsequent investigations would likely explore the full scope of its reactivity. This includes a detailed study of its behavior in nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) and a thorough investigation of its elimination chemistry to form 5-fluoro-2-vinylpyridine.

A further and crucial aim would be to utilize this compound as a versatile building block for the creation of novel compound libraries. These libraries could then be screened for potential biological activity, leveraging the known benefits of the fluoropyridine motif in drug discovery. The ultimate goal of such research would be to establish this compound as a valuable and readily available tool for synthetic chemists in both academic and industrial settings.

Compound Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Chloro-5-fluoropyridine (B44960) | C₅H₃ClFN | 131.54 | 147 |

| 2-Fluoropyridine | C₅H₄FN | 97.09 | 106-107 |

| 2-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.03 | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

2-(2-chloroethyl)-5-fluoropyridine |

InChI |

InChI=1S/C7H7ClFN/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |

InChI Key |

FKJMJDPSJFWIOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloroethyl 5 Fluoropyridine and Analogous Fluoropyridine Derivatives

Direct Synthesis of 2-(2-Chloroethyl)-5-fluoropyridine

A plausible and direct synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, 2-(2-hydroxyethyl)-5-fluoropyridine, also known as 2-(5-fluoropyridin-2-yl)ethanol. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

This method is analogous to the synthesis of 2-(2-chloroethyl)piperidine (B3045677) hydrochloride, where 2-(2-hydroxyethyl)piperidine is treated with thionyl chloride in chloroform (B151607) to yield the chlorinated product. The synthesis of the necessary precursor, 2-(2-hydroxyethyl)-5-fluoropyridine, can be approached by reacting 2-methyl-5-fluoropyridine with formaldehyde (B43269) under pressure in the presence of a base, a method adapted from the synthesis of non-fluorinated 2-hydroxyethyl pyridine (B92270) derivatives. google.com The related compound, 2-(5-ethylpyridin-2-yl)ethanol, is a key intermediate in the synthesis of the antidiabetic drug pioglitazone. researchgate.net

Approaches to the 5-Fluoropyridine Core

Constructing the 5-fluoropyridine scaffold can be accomplished through various synthetic strategies. These methods often involve either building the ring system from acyclic precursors or modifying a pre-existing pyridine ring.

Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. One notable application is the synthesis of 3-fluoropyridines from ketone-derived components. nih.govacs.org This method involves the photoredox-catalyzed coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the pyridine ring. acs.orgorganic-chemistry.org

Table 1: Examples of Photoredox-Mediated Synthesis of 3-Fluoropyridines

| Iodide Precursor | Silyl Enol Ether | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-3,3-difluoro-butan-2-one | 1-Phenyl-1-(trimethylsiloxy)ethene | fac-Ir(ppy)₃ | Blue LED, DMF, then NH₄OAc, 120°C | 5-Fluoro-2-methyl-4-phenylpyridine | 90% | acs.org |

| 2-(Iododifluoromethyl)cyclo-hexanone | 1-Phenyl-1-(trimethylsiloxy)ethene | fac-Ir(ppy)₃ | Blue LED, CH₃CN, then NH₄OAc | 5-Fluoro-2-phenyl-6,7,8,9-tetrahydroquinoline | 75% | acs.org |

| 1-Iodo-3,3-difluoro-4-phenyl-butan-2-one | 1-(4-Methoxyphenyl)-1-(trimethylsiloxy)ethene | fac-Ir(ppy)₃ | Blue LED, DMF, then NH₄OAc, 120°C | 2-Benzyl-5-fluoro-4-(4-methoxyphenyl)pyridine | 82% | acs.org |

Transition-metal-catalyzed C-H activation is a highly efficient strategy for synthesizing functionalized molecules, including fluoropyridines, by creating new bonds at positions that were previously unreactive C-H bonds. nih.gov Palladium is a commonly used catalyst for these transformations. nih.govox.ac.uknih.govwpi.edu

Ligand-directed C-H functionalization allows for high regioselectivity, typically at the ortho position to the directing group, due to the formation of a stable palladacycle intermediate. nih.gov Various nitrogen-containing directing groups, such as pyridine itself, can guide the functionalization. nih.gov While this method is powerful, it often requires directing groups. Non-directed C-H amination of arenes has also been explored, though it can be influenced by steric effects, leading to lower yields at hindered positions. wpi.edu The reactivity of C-H bonds ortho to a fluorine substituent in fluoroarenes is often enhanced, providing a strategic advantage in designing syntheses. ox.ac.uk

Table 2: Metal-Catalyzed C-H Functionalization Reactions

| Substrate | Catalyst | Reagent/Coupling Partner | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Arylpyridines | Pd(OAc)₂ | K₂S₂O₈ / Amides | Ortho-aminated arene | Oxime directing group | wpi.edu |

| Various Arenes | Pd(OAc)₂ | PhI(OAc)₂ | Acetoxylated arene | Pyridine as directing group | nih.gov |

| gem-Difluoroalkenes | Pd(0) or Pd(II) | Arylboronic acids | Monofluoroalkenes | Stereodivergent C-F functionalization | nih.gov |

| Fluorobenzenes | Nickel/Platinum Complexes | - | C-H and C-F activation products | Study of competitive activation | ox.ac.uk |

The construction of the pyridine ring itself is a fundamental approach to synthesizing fluoropyridine derivatives. Annulation strategies, where a ring is built onto an existing molecular fragment, are particularly effective. A [5+1] annulation provides a route to substituted pyridines by combining a five-atom component with a one-atom component. rsc.orgrsc.orgorganic-chemistry.org

One such strategy involves the reaction of 2-fluoro-2,4-dien-1-ones with ammonium salts (like NH₄OAc) to form the pyridine ring. rsc.orgrsc.org Depending on the conditions, this reaction can be controlled to proceed with or without defluorination. Under basic conditions (e.g., Cs₂CO₃), the reaction typically leads to a defluorinated pyridine product. However, using a copper(I)-catalyzed aerobic oxidation (e.g., CuBr/O₂), the fluorine atom is retained, providing a direct route to 3-fluoropyridines. rsc.orgrsc.org This method offers a high degree of chemoselectivity based on the controlled conversion of Meisenheimer-type intermediates. rsc.orgrsc.org

Another approach is a [5+1] annulation initiated by a 2-fluoro-1,3-dicarbonyl compound, which proceeds through a Michael addition followed by cyclization and dehydrofluorinative aromatization. This method is notable for being transition-metal-free. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, and the pyridine nitrogen itself strongly activates these positions. researchgate.netepa.gov

A common application is the introduction of a fluorine atom by displacing a different leaving group, such as a nitro group (-NO₂) or a halogen. The nitro group is a particularly effective leaving group in SNAr reactions on electron-poor aromatic systems like pyridine. researchgate.netepa.gov For instance, radiofluorination with [¹⁸F]fluoride is often achieved by displacing a nitro group on a pyridine ring. researchgate.netepa.govakjournals.com Studies show that 3-methoxy-2-nitropyridine (B1296613) and 3-methyl-2-nitropyridine (B96847) can be efficiently fluorinated despite the presence of electron-donating groups. researchgate.netepa.gov

Fluoride (B91410) can be introduced using various fluoride sources, such as cesium fluoride (CsF) or anhydrous tetramethylammonium (B1211777) fluoride (NMe₄F). NMe₄F has been shown to be a highly effective reagent, allowing for SNAr fluorinations to occur at much lower temperatures (room temperature to 80°C) compared to traditional methods that often require high heat. acs.org In general, aryl bromides and nitroarenes are among the fastest-reacting substrates in these transformations. acs.org

Table 3: Selected SNAr Reactions for Fluoropyridine Synthesis

| Substrate | Fluoride Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitropyridine | NMe₄F (anhydrous) | DMSO, 80°C, 30 min | 2-Fluoropyridine | 98% | acs.org |

| 2-Chloropyridine | NMe₄F (anhydrous) | DMSO, 80°C, 24 h | 2-Fluoropyridine | 72% | acs.org |

| 3-Methoxy-2-nitropyridine | K[¹⁸F]F-K₂₂₂ | DMSO, 140°C, 30 min | 3-Methoxy-2-[¹⁸F]fluoropyridine | 89% | researchgate.netepa.gov |

| 2-Fluoropyridine | Dimethylamine (from DMF/KOH) | 95°C, 1 h | 2-(Dimethylamino)pyridine | 95% | nih.gov |

Classical organic reactions remain valuable for the synthesis of fluoropyridines. A two-step sequence involving the Hofmann rearrangement followed by a diazotization reaction (often a Balz-Schiemann reaction) is a well-established route.

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org For example, nicotinamide (B372718) can be converted to 3-aminopyridine (B143674) using bromine and sodium hydroxide (B78521). wikipedia.org This method has been applied to halogenated nicotinamides to produce the corresponding aminopyridines.

The resulting aminopyridine is then converted to the target fluoropyridine via a diazotization reaction. The amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF) to form a diazonium salt. researchgate.net Gentle heating of this salt then causes it to decompose, releasing nitrogen gas and installing a fluorine atom in its place. researchgate.net This entire process, particularly the thermal decomposition of a diazonium tetrafluoroborate, is known as the Balz-Schiemann reaction. This sequence has been used to prepare compounds like 2-amino-5-fluoropyridine (B1271945) from 2-aminopyridine (B139424) through a multi-step process involving nitration, reduction, diazotization, and a Schiemann reaction. researchgate.net

Oxidation and Acyl Chlorination Sequences for Fluoropyridine Formation

A common route to forming halogenated pyridines, such as chloropyridines, involves the transformation of pyridone precursors. The synthesis of 2-chloropyridine, for example, is readily achieved by the chlorination of 2-pyridone using reagents like phosphorus oxychloride. beilstein-journals.org This strategy can be extended to fluorinated analogs. The general sequence involves the oxidation of a pyridine to a pyridine N-oxide, which facilitates certain substitution patterns, or the direct use of a hydroxypyridine (pyridone) tautomer.

For instance, the preparation of 2,6-dichloropyridine-4-carboxylic acid involves refluxing citrazinic acid (2,6-dihydroxyisonicotinic acid) with phosphorus oxychloride. google.com This process effectively replaces the hydroxyl groups with chlorine atoms. google.com While this example illustrates a di-chlorination, the underlying principle of converting a hydroxyl group on the pyridine ring to a chloride via an acyl chlorination agent is a fundamental and widely applied strategy. The synthesis of a 5-fluoro-2-chloropyridine building block would similarly rely on the chlorination of a corresponding 5-fluoro-2-pyridone intermediate.

Introduction and Functionalization of the Chloroethyl Moiety

Attaching the chloroethyl side chain to the pre-formed fluoropyridine ring requires precise control over carbon-carbon bond formation and regioselectivity.

The introduction of alkyl chains onto pyridine rings can be accomplished through various methods. One prominent strategy is the Minisci reaction, a radical-based alkylation that is effective for electron-deficient heterocycles like pyridine. nih.gov This reaction can utilize carboxylic acids as alkyl precursors, which, through oxidative decarboxylation, generate the alkyl radical for addition to the pyridine ring. nih.gov

Alternatively, a hydroxyethyl (B10761427) group can be introduced first and subsequently converted to the chloroethyl moiety. A representative synthesis involves treating a 2-(2-hydroxyethyl)piperidine with thionyl chloride to yield 2-(2-chloroethyl)piperidine hydrochloride. prepchem.com This two-step approach, involving initial alkylation with a protected or hydroxy-functionalized ethyl group followed by chlorination, is a versatile strategy.

Table 1: Example of Hydroxyl to Chloro Conversion

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-(2-hydroxyethyl)piperidine | Thionyl Chloride | 2-(2-chloroethyl)piperidine hydrochloride | 46% |

Data sourced from a synthesis of a piperidine (B6355638) analog, illustrating the conversion of a hydroxyethyl side chain to a chloroethyl side chain. prepchem.com

Achieving selective functionalization at the C-2 position of a 5-fluoropyridine ring is a significant challenge due to the potential for reaction at other positions. The directing effects of the ring nitrogen and the fluorine substituent play a crucial role. For radical reactions like the Minisci alkylation, regioselectivity can often be an issue, leading to mixtures of isomers. nih.gov

To overcome this, chemists have developed strategies using blocking groups. A recent approach employs a maleate-derived blocking group that temporarily occupies the C-4 position of the pyridine, thereby directing Minisci-type alkylation specifically to the C-2/C-6 positions. nih.gov In a 5-substituted pyridine, this would provide a powerful tool for ensuring C-2 functionalization. nih.gov Another strategy involves the addition of Grignard reagents to pyridine N-oxides, which preferentially yields 2-substituted pyridines. organic-chemistry.org The synthesis of ligands with specific substitution patterns often relies on the regioselective protection of amine groups on a macrocyclic structure before alkylation. researchgate.net

Once the chloroethyl side chain is installed, the terminal chloride serves as a versatile functional handle for further molecular elaboration. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, such as amines, azides, thiols, or cyanides, by reacting the 2-(2-chloroethyl)pyridine (B91823) derivative with appropriate nucleophiles.

Derivatization is a common technique in gas chromatography to enhance the volatility and detectability of compounds. chemcoplus.co.jp For instance, halogenated acyl groups can be introduced to a molecule to improve detection. chemcoplus.co.jpresearchgate.net While this context is analytical, the underlying chemical reactions, such as acylation and silylation, demonstrate the reactivity of functional groups that could be present on or introduced via the chloroethyl chain. chemcoplus.co.jp

Continuous Flow Chemistry in Pyridine Synthesis

Modern synthetic chemistry increasingly utilizes continuous flow technologies to improve safety, efficiency, and scalability. organic-chemistry.orgthieme-connect.com The synthesis of pyridines is well-suited to this approach. The Bohlmann–Rahtz pyridine synthesis, for example, can be performed in a single step in a continuous flow microwave reactor, avoiding the isolation of intermediates and overcoming solubility issues. beilstein-journals.org This method provides trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.org

Flow chemistry also offers significant advantages for hazardous reactions, such as oxidations. The N-oxidation of pyridine derivatives using hydrogen peroxide and a titanium silicalite (TS-1) catalyst has been successfully implemented in a packed-bed microreactor. organic-chemistry.orgthieme-connect.com This continuous flow setup allows for precise thermal control of the exothermic reaction, enhancing safety and achieving yields up to 99% with significantly reduced reaction times compared to batch processing. organic-chemistry.orgthieme-connect.com The system's stability was demonstrated by over 800 hours of continuous operation without loss of catalyst activity, highlighting its potential for industrial-scale production. organic-chemistry.org

Table 2: Comparison of Batch vs. Flow for Pyridine N-Oxidation

| Parameter | Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Safety | Risk of thermal runaway with exothermic reactions. thieme-connect.com | Excellent heat transfer, precise thermal control. thieme-connect.com |

| Efficiency | Longer reaction times, challenging catalyst removal. thieme-connect.com | Significantly shorter reaction times, easy product isolation. organic-chemistry.org |

| Scalability | Difficult to scale safely. | Readily scalable for large-scale production. organic-chemistry.org |

| Yield | Variable | Up to 99%. organic-chemistry.org |

Electrochemical Methods for Fluorination and Functionalization

Electrochemistry offers a sustainable and powerful alternative for the synthesis and functionalization of organic molecules, including pyridines. researchgate.net Electrochemical methods can introduce fluorine directly onto the pyridine ring or functionalize C-H bonds. researchgate.netnih.gov

The oxidative fluorination of pyridine can be achieved electrochemically, and the regioselectivity can be controlled by the choice of catalyst. researchgate.net For example, electrofluorination in the presence of cobalt or silver salts affords 2-fluoropyridines exclusively, whereas using K₂NiF₆ as a mediator leads to 3-fluoro products. researchgate.net This provides a tunable method for synthesizing specific fluoropyridine isomers. researchgate.net Electrochemical fluorination of various alkyl-substituted pyridines has been shown to produce the corresponding perfluoro-(N-fluoroalkylpiperidines). rsc.org

Beyond fluorination, electrochemistry enables the direct carboxylation of pyridines with CO₂, a transformation that is challenging via traditional methods. nih.gov By controlling the electrochemical reactor setup, it is possible to achieve site-selective C-H carboxylation, providing access to valuable nicotinic acid derivatives from simple pyridine precursors. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 2 Chloroethyl 5 Fluoropyridine

Nucleophilic Reactivity and Substitution Pathways

The presence of electron-withdrawing groups and a reactive alkyl halide side chain makes 2-(2-Chloroethyl)-5-fluoropyridine susceptible to various nucleophilic attacks.

Nucleophilic Attack at the Pyridine (B92270) Ring (SNAr)

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the fluorine atom, making the ring susceptible to nucleophilic aromatic substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com Subsequently, a leaving group is expelled, restoring the aromaticity of the ring. stackexchange.comyoutube.com

The positions most activated towards nucleophilic attack on the pyridine ring are those ortho and para to the electron-withdrawing nitrogen atom. Therefore, in this compound, the C2 and C6 positions are the most likely sites for nucleophilic attack.

Leaving Group Aptitudes of Fluorine and Chlorine on the Pyridine Ring

In the context of SNAr reactions, the aptitude of a halogen to act as a leaving group is not solely determined by its bond strength to the aromatic carbon. While the C-F bond is significantly stronger than the C-Cl bond, fluorine is often a better leaving group in SNAr reactions. stackexchange.commasterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex. stackexchange.com

The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.comdoubtnut.com This inductive effect stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy for its formation. stackexchange.com Therefore, in a scenario where both fluorine and chlorine are present on a pyridine ring and are potential leaving groups in an SNAr reaction, fluorine is generally displaced more readily.

| Factor | Fluorine | Chlorine | Impact on SNAr Reactivity |

|---|---|---|---|

| Electronegativity | High | Moderate | Fluorine's high electronegativity enhances the electrophilicity of the attached carbon, facilitating nucleophilic attack. stackexchange.com |

| Inductive Effect | Strongly electron-withdrawing | Electron-withdrawing | The strong inductive effect of fluorine stabilizes the Meisenheimer intermediate, accelerating the reaction rate. stackexchange.com |

| Carbon-Halogen Bond Strength | Strong | Weaker than C-F | While the C-F bond is stronger, its cleavage is not the rate-determining step, making bond strength less critical than the stabilization of the intermediate. stackexchange.commasterorganicchemistry.com |

Reactivity of the Chloroethyl Group in Nucleophilic Displacements

The 2-(2-chloroethyl) side chain provides another site for nucleophilic attack. The chlorine atom at the end of the ethyl group is a good leaving group in standard nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of nucleophiles at this position.

Furthermore, the chloroethyl group can undergo base-induced β-elimination reactions to form 2-vinyl-5-fluoropyridine. Studies on the related compound 2-(2-chloroethyl)pyridine (B91823) have shown that this elimination can proceed through an E1cb mechanism. rsc.orgpsu.edu In this mechanism, a base removes a proton from the carbon adjacent to the pyridine ring, forming a carbanion. This carbanion is stabilized by resonance with the pyridine ring. rsc.orgpsu.edu The subsequent loss of the chloride ion yields the vinylpyridine product. rsc.org

Intramolecular Nucleophilic Cyclization Reactions

The presence of both a nucleophilic site (the pyridine nitrogen) and an electrophilic site (the chloroethyl group) within the same molecule allows for the possibility of intramolecular cyclization. Under appropriate conditions, the nitrogen atom of the pyridine ring can attack the electrophilic carbon of the chloroethyl group, displacing the chlorine and forming a fused bicyclic system. Such cyclizations are known to occur in related haloalkyl-pyridine derivatives and are a valuable method for constructing complex heterocyclic scaffolds. beilstein-journals.orgosi.lvsrce.hr

Electrophilic Reactivity and Substitution Patterns

The electronic nature of the pyridine ring also dictates its reactivity towards electrophiles.

Deactivation of the Pyridine Ring Towards Electrophilic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqlibretexts.org This deactivation is a consequence of two main factors:

Inductive Effect: The highly electronegative nitrogen atom withdraws electron density from the ring through the sigma bonds, making the ring electron-poor and less attractive to electrophiles. uoanbar.edu.iqpressbooks.pub

Protonation/Lewis Acid Coordination: In the acidic conditions often required for electrophilic aromatic substitution, the lone pair of electrons on the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst. uoanbar.edu.iqalmerja.com This places a positive charge on the nitrogen, further increasing its electron-withdrawing effect and strongly deactivating the ring. uoanbar.edu.iqlibretexts.orgalmerja.com

The presence of the fluorine atom at the 5-position further deactivates the ring towards electrophilic attack due to its strong electron-withdrawing inductive effect. pressbooks.pub When electrophilic substitution does occur on a deactivated pyridine ring, it typically directs the incoming electrophile to the 3-position (meta to the nitrogen). uoanbar.edu.iqlibretexts.org This is because the intermediates formed from attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom. libretexts.org

| Position of Attack | Stability of Intermediate Cation | Reason |

|---|---|---|

| 2- and 6- (ortho) | Less Stable | Resonance structures place a positive charge on the electronegative nitrogen atom. libretexts.org |

| 4- (para) | Less Stable | A resonance structure places a positive charge on the electronegative nitrogen atom. libretexts.org |

| 3- and 5- (meta) | More Stable | The positive charge is delocalized over the carbon atoms of the ring, avoiding the nitrogen atom. libretexts.org |

Influence of Halogen Substituents on Electrophilic Attack Regioselectivity

The presence of halogen substituents on the pyridine ring significantly influences the regioselectivity of electrophilic attack. In the case of this compound, the fluorine atom at the 5-position and the chloroethyl group at the 2-position deactivate the pyridine ring towards electrophilic substitution. uoanbar.edu.iq This deactivation stems from the electron-withdrawing inductive effect of the halogen atoms, which reduces the electron density of the aromatic system. uoanbar.edu.iqpressbooks.pub

Generally, electrophilic substitution on pyridine occurs at the 3-position, as attack at the 2-, 4-, or 6-positions leads to a particularly unstable carbocation intermediate where the positive charge resides on the electronegative nitrogen atom. uoanbar.edu.iq For 3-substituted pyridines, fluorination with reagents like AgF₂ has been shown to occur with high selectivity at the 2-position. acs.org However, the combined deactivating effects of the 5-fluoro and 2-chloroethyl groups in this compound make electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. nih.gov The directing effects of the substituents must be considered. The fluorine atom, being an ortho, para-director (directing to positions 2 and 4, and 6), and the 2-chloroethyl group will influence the precise location of substitution. pressbooks.pub Computational methods, such as RegioSQM, can be employed to predict the most likely site of electrophilic attack by calculating the lowest free energies of protonation at different aromatic C-H positions. amazonaws.comchemrxiv.org

Radical Reactions and Associated Mechanistic Pathways

The pyridine nucleus can participate in radical reactions, and the presence of halogen substituents can be exploited to generate pyridyl radicals.

Photoredox-Catalyzed Radical Processes

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. thieme-connect.de In the context of halopyridines, a photoredox catalyst can facilitate the single-electron reduction of the carbon-halogen bond to generate a pyridyl radical. nih.gov This radical can then engage in various carbon-carbon bond-forming reactions. For instance, photoredox-catalyzed processes have been successfully used for the alkylation of halogenated pyridines by coupling with alkenes. nih.gov The generation of a 5-fluoro-2-pyridyl radical from this compound could potentially be achieved using a suitable photoredox catalyst and a sacrificial electron donor. This radical could then be trapped by various radical acceptors. The merging of photoredox catalysis with nickel catalysis has also proven effective in coupling sp³-hybridized carbons with aryl halides, a strategy that could potentially be adapted for functionalizing the chloroethyl side chain. nih.gov

Free Radical Additions

Free radical additions to the pyridine ring are also possible. youtube.com The reactivity of this compound in such reactions would be influenced by the stability of the resulting radical intermediates. Radical additions to alkenes are a common transformation, and the chloroethyl group could potentially participate in intramolecular radical cyclization reactions under appropriate conditions. For example, tributyltin hydride can be used to generate a carbon-centered radical from an alkyl halide, which can then undergo intramolecular addition to an alkene. libretexts.org

Elimination Reactions of the Chloroethyl Side Chain

The 2-chloroethyl side chain of this compound is susceptible to elimination reactions, leading to the formation of 2-vinyl-5-fluoropyridine.

Beta-Elimination Pathways

The elimination of HCl from the chloroethyl group is a β-elimination reaction. pressbooks.pub This process can proceed through different mechanisms, primarily E1 (unimolecular elimination) or E2 (bimolecular elimination), or via a carbanion intermediate (E1cb). nih.gov For the related compound 2-(2-chloroethyl)pyridine, studies have shown that in the presence of a base, the reaction proceeds via an E1cb mechanism. rsc.orgrsc.org This involves the deprotonation of the carbon adjacent to the pyridine ring (the β-carbon with respect to the chlorine) to form a carbanion, followed by the loss of the chloride ion. rsc.org The stability of this carbanion is enhanced by the electron-withdrawing nature of the pyridine ring. rsc.org The presence of the fluorine atom at the 5-position in this compound would further stabilize this carbanionic intermediate through its inductive effect, likely favoring an E1cb pathway.

A study on the elimination reaction of 2-(2-chloroethyl)pyridine induced by quinuclidine (B89598) in acetonitrile (B52724) showed a second-order rate constant of 6.2 × 10⁻⁶ M⁻¹ s⁻¹ at 25 °C. acs.orgnih.gov Complexation with palladium chloride was found to significantly activate the β-elimination reaction by about three orders of magnitude. acs.orgnih.gov

Solvent and Base Effects on Elimination Mechanisms

The choice of solvent and base significantly impacts the rate and mechanism of elimination reactions. For 2-(2-chloroethyl)pyridine, the rate of elimination increases with increasing acetonitrile content in acetonitrile/water mixtures when induced by hydroxide (B78521) ions. nih.gov This is a relatively small increase, suggesting that the transition state is not significantly more stabilized by the less polar solvent. nih.gov

The strength of the base is also a critical factor. Stronger bases will favor the E2 and E1cb mechanisms. In the case of the E1cb mechanism observed for 2-(2-chloroethyl)pyridine, the rate of the reaction is dependent on the concentration of the base. rsc.orgrsc.org The protonated form of the pyridine substrate was found to be significantly more reactive towards elimination than the neutral form, by a factor of approximately 10⁵. rsc.orgrsc.org This highlights the profound effect of the electronic state of the pyridine ring on the acidity of the β-hydrogens and, consequently, on the rate of elimination.

Table of Reaction Parameters for Elimination of 2-(2-chloroethyl)pyridine

| Substrate | Base/Solvent | Temperature (°C) | Rate Constant (k) | Mechanism | Reference |

| 2-(2-chloroethyl)pyridine | OH⁻/H₂O | 50 | 4.59 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ | E1cb | rsc.orgrsc.org |

| 2-(2-chloroethyl)pyridine | Quinuclidine/CH₃CN | 25 | 6.2 × 10⁻⁶ M⁻¹ s⁻¹ | E2/E1cb | acs.orgnih.gov |

| trans-Bis[2-(2-chloroethyl)pyridine]palladium chloride | Quinuclidine/CH₃CN | 25 | 6.5 × 10⁻³ M⁻¹ s⁻¹ | - | nih.govacs.org |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. These transformations are fundamental in organic synthesis for accessing complex molecular architectures. In the context of this compound, rearrangement reactions can be influenced by the electronic properties of the pyridine ring and the nature of the side chain.

Cationic rearrangements are characterized by the involvement of a carbocation intermediate. These reactions are typically initiated by the departure of a leaving group or the protonation of a functional group, leading to the formation of a positively charged carbon center. msu.edumasterorganicchemistry.com The subsequent migration of an adjacent group (hydride, alkyl, or aryl) to the carbocationic center results in a more stable carbocation, which is then trapped by a nucleophile or undergoes elimination to afford the final product. masterorganicchemistry.com

While specific studies on the cationic rearrangements of this compound are not extensively documented in the reviewed literature, the general principles of carbocation chemistry suggest potential rearrangement pathways. For instance, under conditions that favor ionization of the chloroethyl group (e.g., in the presence of a Lewis acid or in a polar, non-nucleophilic solvent), a primary carbocation could be formed. This unstable intermediate could potentially undergo a 1,2-hydride shift to form a more stable secondary carbocation. However, the electron-withdrawing nature of the 5-fluoropyridine ring would likely destabilize the adjacent carbocation, making such rearrangements less favorable compared to substrates with electron-donating groups.

A related phenomenon is the Wagner-Meerwein rearrangement, which involves the migration of an alkyl or aryl group. researchgate.netresearchgate.net In the case of this compound, if the ethyl chain were substituted with appropriate groups, migration could be induced. The propensity for migration is dictated by the relative stability of the resulting carbocation. wiley-vch.de

It is also worth noting that neighboring group participation by the pyridine nitrogen is a possibility. The lone pair of electrons on the nitrogen could potentially stabilize a developing positive charge on the side chain, leading to the formation of a bridged aziridinium-like intermediate. The regioselectivity of the subsequent nucleophilic attack on this intermediate would determine the final product structure.

Table 1: General Principles of Cationic Rearrangements

| Rearrangement Type | Driving Force | Key Intermediate | Potential Outcome for this compound (Hypothetical) |

| 1,2-Hydride Shift | Formation of a more stable carbocation | Secondary carbocation | Isomerization of the side chain, though likely disfavored by the electron-withdrawing ring. |

| Wagner-Meerwein Rearrangement | Formation of a more stable carbocation | Rearranged carbocation | Skeletal rearrangement if appropriately substituted. |

| Neighboring Group Participation | Stabilization of carbocation by heteroatom | Bridged aziridinium (B1262131) ion | Formation of rearranged substitution products. |

This table presents hypothetical scenarios as direct experimental data for this compound was not found in the search results.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. hcpgcollege.edu.inlibretexts.org These reactions are concerted and proceed through a cyclic transition state. The classification of a sigmatropic rearrangement is given by the order [i,j], which denotes the number of atoms each end of the migrating sigma bond moves. hcpgcollege.edu.in

The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.org To envision a Claisen-type rearrangement for a derivative of this compound, the chloroethyl side chain would need to be modified to an allyl ether. For instance, if the chlorine were replaced by an allyloxy group, a thermal or Lewis acid-catalyzed rearrangement could potentially occur.

The Cope rearrangement is another libretexts.orglibretexts.org-sigmatropic rearrangement that involves a 1,5-diene. libretexts.orgstereoelectronics.org A derivative of this compound containing a 1,5-diene moiety could undergo this transformation.

libretexts.orgbeilstein-journals.org-Sigmatropic rearrangements are also a possibility, often seen with ylides or other systems with an allylic heteroatom. beilstein-journals.org For example, if the pyridine nitrogen were quaternized and a suitable carbanion was generated on the adjacent carbon of the side chain, a libretexts.orgbeilstein-journals.org-sigmatropic rearrangement could be envisioned.

The feasibility of these rearrangements would be influenced by the electronic and steric properties of the 5-fluoropyridine ring. The electron-withdrawing nature of the fluorine atom could impact the electron density of the π-system involved in the rearrangement.

Table 2: Common Sigmatropic Rearrangements and Their Potential Applicability

| Rearrangement Type | Required Structural Motif | General Transformation | Hypothetical Application to a this compound Derivative |

| Claisen Rearrangement | Allyl vinyl ether or Allyl aryl ether | libretexts.orglibretexts.org-shift to form a γ,δ-unsaturated carbonyl or a phenol | A derivative with an allyloxy group at the 2-position could rearrange. |

| Cope Rearrangement | 1,5-diene | libretexts.orglibretexts.org-shift to form an isomeric 1,5-diene | A derivative containing a 1,5-diene system could undergo this rearrangement. |

| libretexts.orgbeilstein-journals.org-Sigmatropic Rearrangement | Allylic ylide or similar system | libretexts.orgbeilstein-journals.org-shift to form a rearranged product | A quaternized pyridine derivative could potentially undergo this rearrangement. |

This table outlines hypothetical transformations based on established sigmatropic rearrangement principles.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net Halogenated pyridines, including those with chloro and fluoro substituents, are common substrates in these transformations. The reactivity of the C-X bond (where X is a halogen) in these reactions generally follows the order I > Br > Cl >> F.

For this compound, the chlorine atom on the pyridine ring (if present, as in a precursor like 2,5-dichloropyridine) would be the primary site for cross-coupling reactions. The C-F bond is generally much less reactive and often remains intact under standard cross-coupling conditions, allowing for selective functionalization. beilstein-journals.org However, under specific and more forcing conditions, C-F bond activation can also be achieved. beilstein-journals.org

Commonly employed cross-coupling reactions for halogenated pyridines include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. It is widely used for the formation of biaryl compounds.

Heck-Mizoroki Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl halide.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.

The 2-chloro-5-fluoropyridine (B44960) core is a valuable building block in medicinal chemistry, and its functionalization through cross-coupling reactions is a key strategy for the synthesis of complex molecules. For instance, the chlorine atom can be displaced by various nucleophiles or coupled with different partners to introduce diverse substituents.

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated Pyridines

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond | Relevance to this compound |

| Suzuki-Miyaura Coupling | Aryl/vinyl halide + Organoboron reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Functionalization of the 2-position by replacing the chlorine atom. |

| Heck-Mizoroki Coupling | Aryl/vinyl halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C | Introduction of an alkenyl group at the 2-position. |

| Sonogashira Coupling | Aryl/vinyl halide + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) | Introduction of an alkynyl group at the 2-position. mdpi.com |

| Buchwald-Hartwig Amination | Aryl halide + Amine | Pd catalyst, Ligand, Base | C-N | Synthesis of 2-amino-5-fluoropyridine (B1271945) derivatives. |

| Negishi Coupling | Aryl halide + Organozinc reagent | Ni or Pd catalyst | C-C | Formation of C-C bonds with a wide range of alkyl and aryl groups. |

This table provides a general overview of common cross-coupling reactions and their potential application to the 2-chloro-5-fluoropyridine scaffold.

Computational and Theoretical Investigations of 2 2 Chloroethyl 5 Fluoropyridine

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 2-(2-Chloroethyl)-5-fluoropyridine at the molecular level. These computational methods are instrumental in correlating theoretical data with experimental spectroscopic results.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized molecular geometry and vibrational frequencies of molecules. sioc-journal.cnresearchgate.net For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been shown to provide results that agree well with experimental data. researchgate.netnih.gov

The optimized geometry of this compound can be determined, providing bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional structure.

Vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values. researchgate.net The assignment of vibrational modes, such as C-H stretching, C-C ring vibrations, and C-F and C-Cl stretching, can be performed based on the potential energy distribution (PED). sioc-journal.cnnih.gov

Below is a representative table of how vibrational frequencies for a related molecule, 2-fluoro-5-bromopyridine, are analyzed using DFT. A similar analysis would be applicable to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | 3050-3100 | 3050-3100 |

| C-C stretch (ring) | 1400-1600 | 1400-1600 |

| C-F stretch | 1150-1250 | 1150-1250 |

| C-Cl stretch | 600-800 | 600-800 |

This table is illustrative and based on typical ranges for similar compounds. Actual values for this compound would require specific DFT calculations.

Ab Initio Molecular Dynamics Simulations of Reaction Dynamics

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles quantum mechanical calculations as the simulation progresses. rsc.orgcam.ac.uk This method allows for the study of chemical reaction dynamics at finite temperatures, including anharmonic effects and collective motions. rsc.org

For a molecule like this compound, AIMD simulations could be employed to investigate its behavior in various environments, such as in solution, or its interaction with other molecules or surfaces. These simulations can provide insights into reaction mechanisms, energy barriers, and the formation of intermediates and products over time. For example, AIMD has been used to study the electrolysis of nucleobases in aqueous solutions, revealing complex reaction pathways. mdpi.com

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to understanding its reactivity. Computational methods can elucidate the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netirjweb.com A smaller gap suggests higher reactivity.

For this compound, the HOMO and LUMO energy levels and their spatial distributions can be calculated using DFT. researchgate.netscirp.org The analysis of these orbitals can predict how the molecule will interact with other reagents. For instance, in nucleophilic aromatic substitution reactions of 2-fluoropyridines, the energy of the LUMO or LUMO+1 has been correlated with the reaction's activation energy. wuxibiology.com

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity and lower kinetic stability. |

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of charge within a molecule and its resulting electrostatic potential are critical for understanding intermolecular interactions and predicting reaction sites. mdpi.com The molecular electrostatic potential (MESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.netyoutube.com

The MESP for this compound would reveal regions of negative potential (electron-rich areas), typically around electronegative atoms like nitrogen and fluorine, and regions of positive potential (electron-poor areas). mdpi.comresearchgate.net These electron-rich sites are prone to electrophilic attack, while electron-poor sites are susceptible to nucleophilic attack. youtube.com Analysis of the MESP can provide valuable insights into non-covalent interactions, such as hydrogen bonding and halogen bonding. researchgate.net

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling techniques can be used to elucidate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding energy barriers.

For example, computational studies on related halo-substituted pyridines have been used to understand the mechanisms of nucleophilic substitution reactions. wuxibiology.com These studies can help rationalize experimental observations and predict the outcomes of new reactions. Computational modeling can also be instrumental in designing more efficient synthetic routes or in understanding the metabolic pathways of drug candidates containing this chemical scaffold.

Transition State Characterization in Multistep Reactions

In the theoretical study of chemical reactions involving this compound, the characterization of transition states is a critical step. A transition state represents the highest energy point along a reaction coordinate, a saddle point on the potential energy surface that separates reactants from products. For multistep reactions, each step possesses its own transition state. The process involves identifying these transient structures, which are not stable molecules but fleeting configurations that determine the kinetic feasibility of a reaction pathway.

Potential Energy Surface Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecular system as a function of its atomic coordinates. Mapping the PES is a cornerstone of computational chemistry for visualizing and understanding reaction mechanisms. For a molecule like this compound, a PES provides a comprehensive landscape of all possible geometric arrangements and their corresponding energies.

The process involves calculating the energy for a systematic grid of molecular geometries. The resulting surface reveals energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which are the transition states. The minimum energy pathway, often traced by an Intrinsic Reaction Coordinate (IRC) calculation, connects these critical points and represents the most likely path a reaction will follow.

By mapping the PES for reactions of this compound, researchers can:

Visualize the entire reaction pathway from reactants to products.

Determine the activation energies for different competing pathways.

Identify and characterize stable intermediates.

Understand complex reaction dynamics, especially in cases where a single transition state leads to multiple products, a phenomenon known as a post-transition-state bifurcation.

The complexity of the PES increases with the number of atoms. For this compound, a full PES is computationally demanding, so studies often focus on a reduced-dimensionality surface involving only the key changing bond lengths and angles relevant to the reaction being investigated.

Substituent Effects and Halogen-Halogen Interactions

Impact of Fluorine and Chlorine on Pyridine Ring Reactivity

The chemical behavior of the pyridine ring in this compound is significantly modulated by its substituents: the 5-fluoro group and the 2-(2-chloroethyl) group. Halogen substituents exert a strong influence on the electronic structure and reactivity of the pyridine ring.

The fluorine atom at the 5-position is highly electronegative. It exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the aromatic system, making the ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine atom (the 2-, 4-, and 6-positions). Conversely, this deactivation makes electrophilic substitution more difficult compared to unsubstituted pyridine. Studies on fluorinated pyridines confirm that fluorine substituents stabilize the molecule but can alter the ordering of molecular orbitals. While fluorine at the 5-position generally enhances the rate of nucleophilic substitution at the 2-position, it has been noted in some systems that it can retard the reaction, possibly due to lone-pair repulsion with the negative charge that builds up in the transition state.

The 2-(2-chloroethyl) group also influences reactivity. The chlorine atom

Q & A

Q. Basic

- GC : Used for assessing purity (>97% in controlled syntheses) .

- NMR : Resolves substituent positions and confirms regioselectivity in derivatives.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Determines solid-state structure, as applied to related fluoropyridine derivatives .

What safety precautions are critical when handling this compound?

Q. Basic

- PPE : N95 masks, gloves, and eyeshields to prevent inhalation, skin contact, or eye exposure .

- Spill Management : Use inert absorbents, avoid water flushing, and consult hazardous waste protocols .

- First Aid : Immediate rinsing with water for eye/skin contact and medical evaluation for inhalation .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced

Regioselectivity is hindered by competing electronic effects from the chloroethyl and fluorine groups. Strategies include:

- Directing Groups : Utilize boron or sulfonyl moieties to guide cross-coupling reactions .

- Sequential Functionalization : Prioritize halogenation at less sterically hindered positions, as shown in trifluoromethylpyridine models .

- Catalytic Tuning : Adjust palladium catalyst systems (e.g., ligand choice) to favor specific sites .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Electronic Effects : The electron-withdrawing fluorine atom deactivates the pyridine ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., Suzuki couplings) .

- Steric Effects : The chloroethyl group’s bulk may hinder access to the C-4 position, favoring reactivity at C-3 or C-6. Computational modeling (DFT) can predict preferred reaction sites .

How can researchers resolve contradictions in reported reaction yields for multi-step syntheses involving this compound?

Advanced

Yield discrepancies often arise from:

- Purity Variations : Impurities in precursors (e.g., <97% GC purity) reduce efficiency .

- Side Reactions : Decomposition under suboptimal storage or reaction conditions (e.g., elevated temperatures) generates byproducts .

- Protocol Optimization : Systematic testing of solvent systems (e.g., THF vs. DMF) and catalyst loadings improves reproducibility .

What computational approaches predict the interaction mechanisms of this compound in catalytic systems?

Q. Advanced

- DFT Calculations : Model transition states to identify energy barriers for cross-coupling or halogenation steps.

- Molecular Docking : Predict binding affinities in biological systems, leveraging structural data from crystallography (e.g., fluorophenylpyridine analogs) .

- Reactivity Descriptors : Use Hammett constants or frontier molecular orbital analysis to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.